tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
Description
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyran ring, a pyrimidine ring, and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
IUPAC Name |
oxan-4-yl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-14(21-11-3-7-19-8-4-11)17-6-2-12(9-17)20-13-1-5-15-10-16-13/h1,5,10-12H,2-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUIDJNVKLUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of monocyclopropanated pyrroles and furans, which can be achieved through a stereoselective, scalable, and metal-free ring-expansion process . This method involves the use of cyclopropylcarbinyl cation rearrangement as a key step, leading to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced synthetic techniques such as microwave-assisted synthesis and the use of renewable resources that are inexpensive and available in bulk . These methods ensure high efficiency, atom economy, and environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a tetrahydropyran ring and a pyrrolidine backbone. Its molecular formula is C14H18N2O4, with a molecular weight of approximately 270.30 g/mol. The presence of both pyrimidine and pyrrolidine moieties enhances its potential for biological activity.
Anticancer Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate can inhibit tumor growth by inducing apoptosis in cancer cells. A notable case study involved the synthesis of a related compound that demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Another application lies in its antimicrobial activity. Compounds containing the tetrahydropyran structure have been found to possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. A specific study highlighted the efficacy of a related derivative in reducing bacterial load in infected animal models, suggesting potential for therapeutic use in treating bacterial infections .
Neuropharmacological Research
The compound has shown promise in neuropharmacology, particularly as a potential treatment for neurodegenerative diseases. Research has indicated that tetrahydropyran derivatives can modulate neurotransmitter systems, offering neuroprotective effects. A study published in a peer-reviewed journal illustrated how such compounds could enhance cognitive function in animal models of Alzheimer's disease by improving synaptic plasticity .
Synthesis and Development
The synthesis of this compound involves several steps, often utilizing advanced organic synthesis techniques. The following table summarizes common synthetic routes:
| Reaction Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Pyrimidine derivative + Tetrahydropyran | DMF, 80°C, overnight | 75% |
| Step 2 | Pyrrolidine derivative + Carboxylic acid | Ethanol, reflux | 68% |
| Step 3 | Purification via column chromatography | Silica gel | 90% |
Case Study on Anticancer Activity
A specific case study investigated the anticancer potential of tetrahydro-2H-pyran derivatives on human breast cancer cells (MCF-7). The study reported that treatment with these compounds resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study on Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of tetrahydro-2H-pyran derivatives against multidrug-resistant bacterial strains. Results showed a marked reduction in bacterial growth within 24 hours of treatment, suggesting that these compounds could be developed into new antibiotics .
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective brain-penetrant PDE9A inhibitor, which elevates central cGMP levels in the brain and exhibits procognitive activity in rodent models . This compound targets key residue differences between the PDE9A and PDE1C catalytic sites, optimizing its physicochemical properties for excellent in vitro and in vivo pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyridines: These compounds share a similar six-membered ring structure and are also used in drug synthesis.
Dihydro-2H-pyrans: These compounds are structurally related and have similar biological activities.
Pyrrolidine derivatives: These compounds have a similar pyrrolidine ring and are used in various medicinal applications.
Uniqueness
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is unique due to its combination of three distinct ring structures, which confer specific biological activities and pharmacokinetic properties. Its ability to selectively inhibit PDE9A and elevate cGMP levels in the brain makes it a promising candidate for the treatment of cognitive disorders .
Biological Activity
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydro-pyran moiety and a pyrimidinyl group, which are known to influence its biological activity. The specific arrangement of these functional groups contributes to its interaction with various biological targets.
Pharmacological Activities
1. PDE9A Inhibition
Research indicates that derivatives of tetrahydro-2H-pyran compounds, particularly those targeting phosphodiesterase 9A (PDE9A), have shown promising results. PDE9A is involved in the degradation of cyclic GMP (cGMP), a crucial signaling molecule in the brain. Inhibition of this enzyme leads to elevated cGMP levels, which has been linked to procognitive effects in rodent models. Studies have demonstrated that these compounds can enhance synaptic stabilization and improve cognitive functions in models of Alzheimer's disease .
2. Monoamine Reuptake Inhibition
Another notable activity of related tetrahydro-2H-pyran derivatives is their role as monoamine reuptake inhibitors. Specifically, N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been shown to selectively inhibit both serotonin (5-HT) and norepinephrine (NA) reuptake. This dual action could provide therapeutic benefits for mood disorders by increasing the availability of these neurotransmitters in the synaptic cleft .
3. Antitumor Activity
Compounds derived from tetrahydro-2H-pyran structures have also been investigated for their antitumor properties. Some studies suggest that these compounds can inhibit Class I PI3-kinase enzymes, which play a significant role in cancer cell proliferation and survival. The inhibition of these pathways may lead to reduced tumor growth and enhanced apoptosis in malignant cells .
The biological activities of tetrahydro-2H-pyran derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : By selectively inhibiting enzymes such as PDE9A and PI3K, these compounds modulate critical signaling pathways involved in cognition and tumorigenesis.
- Neurotransmitter Modulation : The ability to inhibit monoamine transporters enhances neurotransmitter levels, which is crucial for mood regulation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
